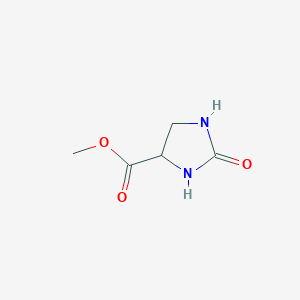

Methyl 2-oxoimidazolidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxoimidazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-10-4(8)3-2-6-5(9)7-3/h3H,2H2,1H3,(H2,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYARMGVFGYGGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314902-39-0 | |

| Record name | methyl 2-oxoimidazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Oxoimidazolidine 4 Carboxylate and Its Derivatives

Classical Approaches to 2-Oxoimidazolidine-4-carboxylate Core Formation

Traditional methods for constructing the 2-oxoimidazolidine-4-carboxylate core have laid the groundwork for the synthesis of this important scaffold. These approaches primarily involve intramolecular cyclization reactions and the chemical modification of readily available amino acid precursors.

Cyclization Reactions for Imidazolidinone Ring Closure

The formation of the imidazolidinone ring is a critical step in the synthesis of methyl 2-oxoimidazolidine-4-carboxylate. This is typically achieved through intramolecular cyclization of a linear precursor containing the necessary functional groups. A common strategy involves the reaction of a diamine-containing substrate with a carbonylating agent. The direct incorporation of a carbonyl group into 1,2-diamines is a well-established method for creating the imidazolidin-2-one structure. mdpi.com This process often utilizes reagents that can "transfer" the carbonyl group, sometimes facilitated by a catalytic system. mdpi.com

Another approach involves the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be promoted by strong acids like triflic acid to form the related oxazoline (B21484) ring, highlighting a similar cyclization principle. nih.gov While not a direct synthesis of the imidazolidinone, this illustrates the general strategy of intramolecular ring closure. The efficiency of these cyclization reactions is often dependent on the nature of the substituents and the reaction conditions employed.

Derivatization from Asparagine Precursors

Asparagine, with its inherent carboxamide and amino groups, serves as a valuable and readily available chiral starting material for the synthesis of 2-oxoimidazolidine-4-carboxylate derivatives. A mild and efficient methodology has been reported for the rearrangement of protected asparagine to yield the desired imidazolidin-2-one-4-carboxylate core. rsc.orgnih.gov This method is compatible with a wide selection of protecting groups, making it a versatile approach. rsc.orgnih.govresearchgate.net The stereochemistry of the starting asparagine is typically retained throughout the reaction sequence, allowing for the synthesis of enantiomerically pure products. researchgate.net

Modern and Improved Synthetic Strategies

Advances in synthetic organic chemistry have led to the development of more efficient and milder methods for the synthesis of this compound and its analogs. These modern strategies often offer improved yields, better functional group tolerance, and reduced environmental impact compared to classical approaches.

Modified Hofmann Rearrangement Applications

The Hofmann rearrangement, a classic reaction that converts a primary amide into a primary amine with one fewer carbon atom, has been adapted for the synthesis of the 2-oxoimidazolidine-4-carboxylate core. chemistrysteps.com A key modification of this rearrangement provides a mild and efficient route from protected asparagine. rsc.orgnih.govresearchgate.net This process involves the formation of an intermediate isocyanate which then undergoes intramolecular cyclization. researchgate.net The use of hypervalent iodine reagents or lead tetraacetate can be an alternative to the harsh basic conditions of the original Hofmann rearrangement. chem-station.com This modified approach has proven to be effective for a variety of protected asparagine derivatives, leading to good yields of the cyclic product. rsc.orgresearchgate.net

| Starting Material | Reagent | Product | Yield | Reference |

| Protected Asparagine | Hypervalent Iodine Reagent | Imidazolidin-2-one-4-carboxylate | Good | rsc.orgresearchgate.net |

| p-Methoxybenzamide | N-Bromosuccinimide, DBU | Methyl N-(p-methoxyphenyl)carbamate | 93% | chem-station.com |

Phosgene-Mediated Cyclization Protocols

Phosgene (B1210022) and its derivatives are highly effective reagents for the construction of the urea (B33335) moiety within the 2-oxoimidazolidine ring. The reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene in the presence of a base like sodium bicarbonate provides a direct route to (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid. researchgate.netmdpi.comresearchgate.net This method is efficient and leads to the desired product which can be isolated after an ion-exchange chromatography workup. mdpi.comresearchgate.net The use of highly toxic phosgene, however, necessitates careful handling and has prompted investigations into safer alternatives. researchgate.net

| Precursor | Reagent | Base | Product | Reference |

| (S)-2-amino-3-(methylamino)propionic acid | Phosgene (20% in toluene) | Sodium Bicarbonate | (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | mdpi.comresearchgate.net |

Catalytic Deprotection Methods for Amino-Protected Precursors

In many synthetic routes towards this compound, protecting groups are employed to mask reactive functional groups. The final step in these syntheses often involves the removal of these protecting groups. Catalytic deprotection methods are highly favored for their mildness and efficiency. For instance, a benzyl (B1604629) protecting group can be effectively removed by catalytic reduction using a palladium catalyst, such as palladium black. google.com This method is clean and typically proceeds under normal temperature and pressure, providing the final product in high purity. google.com Similarly, acid-labile protecting groups like the tert-butyl group can be removed by treatment with acid. google.com

| Protected Compound | Catalyst/Reagent | Deprotected Product | Reference |

| Benzyl (4S)-1-methyl-3-[...]-2-oxoimidazolidine-4-carboxylate | Palladium Black, H₂ | (4S)-1-methyl-3-[...]-2-oxoimidazolidine-4-carboxylic acid | google.com |

| t-Butyl (4S)-1-methyl-3-[...]-2-oxoimidazolidine-4-carboxylate | Acid | (4S)-1-methyl-3-[...]-2-oxoimidazolidine-4-carboxylic acid | google.com |

Stereoselective Synthesis of Chiral this compound Enantiomers

The synthesis of enantiomerically pure this compound is of significant interest due to the role of chiral 2-oxoimidazolidine derivatives in pharmaceuticals. The biological activity of these compounds is often highly dependent on the absolute configuration of their stereocenters. Consequently, methodologies that allow for precise control over the stereochemical outcome of the synthesis are crucial.

Control of Absolute Configuration during Synthesis

The absolute configuration of chiral centers in derivatives of this compound can be controlled by employing chiral starting materials and reagents that promote stereospecific reactions. A key strategy involves the use of a chiral building block, such as an optically active 2-oxoimidazolidine-4-carboxylic acid ester, which then directs the stereochemistry of subsequent modifications.

An established method for controlling the absolute configuration involves the acylation of a chiral imidazolidinone with a chiral acylating agent. For instance, the synthesis of derivatives with a specific (S,S,S) configuration, which has been identified as particularly potent in certain applications, can be achieved through a carefully designed reaction sequence. This process starts with a (4S)-configured 1-methyl-2-oxoimidazolidine-4-carboxylic acid ester. google.com

The crucial step for controlling the configuration at a newly introduced stereocenter is the reaction with a chiral propionic acid derivative. By using a reactive derivative of (2R)-2-sulfonyloxypropionic acid, a condensation reaction occurs with the (4S)-imidazolidinone ester. This reaction proceeds via an SN2 mechanism, which results in an inversion of configuration at the chiral center of the propionic acid moiety. Thus, the (R)-configuration of the reactant is converted to an (S)-configuration in the product. This stereochemical inversion is a reliable method for establishing the desired absolute configuration. google.com This approach avoids racemization, which can be an issue with other reagents like 2-bromopropionic acid, leading to a high yield of the desired stereoisomer. google.com

The selection of the starting materials is fundamental to the control of the final product's absolute configuration. The synthesis of the (S)-enantiomer of 1-methyl-2-oxoimidazolidine-4-carboxylic acid, a common precursor, can be accomplished starting from (S)-2-amino-3-(methylamino)propionic acid hydrochloride, ensuring the initial stereocenter is correctly established.

Asymmetric Induction in Key Synthetic Steps

Asymmetric induction is the process by which a chiral element in a molecule influences the formation of a new chiral center, leading to a preferential formation of one stereoisomer over another. In the synthesis of derivatives of this compound, the chiral imidazolidinone ring itself can act as a chiral auxiliary, directing the stereochemical outcome of reactions at other parts of the molecule.

A prime example of asymmetric induction is observed in the acylation of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid esters. When this chiral substrate is reacted with a reactive derivative of (2R)-propionic acid, such as (2R)-2-(methanesulfonyloxy)propionyl chloride or (2R)-2-(p-toluenesulfonyloxy)propionyl chloride, a high degree of asymmetric induction is achieved. The existing stereocenter at the 4-position of the imidazolidinone ring influences the approach of the incoming acyl group and the subsequent nucleophilic substitution, leading to the formation of the (S,R) intermediate with high diastereoselectivity. google.com

This intermediate, a 3-acyl-2-oxoimidazolidine-4-carboxylic acid ester derivative, possesses two stereocenters with a defined (S,R) configuration. The subsequent reaction of this intermediate with another chiral molecule, for example, a (2S)-2-amino-4-phenylbutyric acid ester, proceeds with an inversion of configuration at the carbon bearing the sulfonyloxy group. This results in the stereoselective formation of the desired (S,S,S) product. google.com The chiral imidazolidinone moiety effectively transfers its stereochemical information to create a new stereocenter with a predictable configuration.

The efficiency of this asymmetric induction is demonstrated by the high yields and stereoselectivity of the resulting products. The following table summarizes the results of the synthesis of key intermediates where the (4S)-imidazolidinone structure induces the desired stereochemistry.

| Starting Ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid | Acylating Agent | Product | Yield (%) | Specific Rotation [α]D |

|---|---|---|---|---|

| Benzyl ester | (2R)-2-(methanesulfonyloxy)propionyl chloride | Benzyl (4S)-1-methyl-3-[(2R)-2-(methanesulfonyloxy)propionyl]-2-oxoimidazolidine-4-carboxylate | 80.8 | -5.0° (c=2, chloroform) |

| Benzyl ester | (2R)-2-(p-toluenesulfonyloxy)propionyl chloride | Benzyl (4S)-1-methyl-3-[(2R)-2-(p-toluenesulfonyloxy)propionyl]-2-oxoimidazolidine-4-carboxylate | 82.8 | +2.5° (c=2, chloroform) |

This data illustrates the successful application of a chiral starting material to induce the formation of a specific diastereomer in high yield, a cornerstone of stereoselective synthesis.

Chemical Reactivity and Mechanistic Transformations of Methyl 2 Oxoimidazolidine 4 Carboxylate

Reactions at the Carboxylate Moiety

The methyl ester group at the C-4 position is a key site for chemical modification, primarily through nucleophilic acyl substitution reactions. libretexts.org These transformations allow for the conversion of the ester into other functional groups, significantly diversifying the molecular scaffold.

The hydrolysis of the methyl ester to its corresponding carboxylic acid is a common and crucial transformation. This reaction can be catalyzed by acid or base and is often a key step in the synthesis of pharmaceutical agents and their metabolites. mdpi.comkhanacademy.org For instance, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is both a precursor to and a metabolite of the ACE inhibitor Imidapril. mdpi.com The carboxylic acid can be prepared by the deprotection of its corresponding alkyl esters. mdpi.com

The general mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water, a proton transfer, and the elimination of methanol. khanacademy.orgpressbooks.pub

Table 1: Synthesis of 2-oxoimidazolidine-4-carboxylic Acid Analogues

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| (S)-2-amino-3-(methylamino)propionic acid hydrochloride | 1. COCl₂ (phosgene), NaHCO₃, H₂O 2. Ion exchange | (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | mdpi.comresearchgate.net |

This table is interactive and allows for sorting of data.

The carboxylate moiety can undergo various substitution reactions to yield a range of derivatives. By reacting the parent ester or its activated form (like an acid chloride) with different nucleophiles, functional groups such as amides and other esters can be introduced. This versatility is exploited in the synthesis of complex molecules. For example, the synthesis of potent matrix metalloproteinase (MMP) inhibitors has been achieved by creating 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides, demonstrating the conversion of the carboxylate group into a hydroxamic acid. nih.gov The general reactivity of carboxylic acid derivatives dictates that more reactive species like acid halides can be readily converted to less reactive ones like esters and amides. libretexts.org

Reactivity of the Imidazolidinone Ring System

The imidazolidinone ring itself is a site of important chemical reactions, particularly at the nitrogen atoms and the C-4 stereocenter. wikipedia.org

The nitrogen atoms of the imidazolidinone ring, particularly the N-3 position, can act as nucleophiles, allowing for acylation and alkylation reactions. These modifications are critical in building more complex structures. A notable example is the synthesis of Imidapril precursors, where the N-3 nitrogen of a (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester is acylated. google.com This reaction is typically carried out in the presence of a strong base, such as potassium t-butoxide, which deprotonates the N-H group, enhancing its nucleophilicity to attack an acylating agent like an acid chloride. google.com

Table 2: N-3 Acylation of an Imidazolidinone Derivative

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|

This table is interactive and allows for sorting of data.

The stereochemistry at the C-4 position is crucial for the biological activity of many of its derivatives and plays a significant role in directing the stereochemical outcome of synthetic transformations. The synthesis of these compounds often starts from chiral precursors, such as amino acids, to establish the desired stereochemistry at C-4. mdpi.comnih.gov Ring expansion reactions of chiral aziridine-2-carboxylates provide a stereospecific route to enantiomerically pure 4-functionalized imidazolidin-2-ones, where the configuration at C-4 of the product is controlled by the configuration of the starting aziridine. bioorg.org This indicates that reactions can be designed to proceed with high stereochemical fidelity at this center. While epimerization at the C-4 position is possible under certain conditions (e.g., strong base), synthetic methods are generally chosen to preserve the stereochemical integrity of this center.

Mechanistic Insights into Specific Transformations

The transformations of Methyl 2-oxoimidazolidine-4-carboxylate are governed by well-established reaction mechanisms.

Nucleophilic Acyl Substitution: Reactions at the carboxylate moiety, such as hydrolysis and amidation, proceed via the nucleophilic acyl substitution mechanism. libretexts.org The reaction involves two key steps: (1) nucleophilic addition to the electrophilic carbonyl carbon to form a tetrahedral intermediate, and (2) elimination of the leaving group (e.g., methoxide) to reform the carbonyl double bond. libretexts.org The reactivity of the carboxylic acid derivative is influenced by the stability of the leaving group and electronic effects on the carbonyl group. libretexts.org

N-Acylation: The acylation at the N-3 position of the imidazolidinone ring also follows a nucleophilic substitution pathway. A base is used to generate an amide anion, which is a potent nucleophile. This anion then attacks the electrophilic carbonyl carbon of an acid chloride or other acylating agent, leading to the formation of a new N-acyl derivative. google.com The use of low temperatures, as seen in the synthesis of an Imidapril intermediate, helps to control the reactivity and prevent side reactions. google.com

Stereospecific Ring Expansion: The formation of the imidazolidinone ring from an aziridine-2-carboxylate (B8329488) involves a Lewis acid-catalyzed cycloaddition. The proposed mechanism suggests that the Lewis acid activates the aziridine, facilitating a ring-opening by the isocyanate. Subsequent intramolecular cyclization by the urea (B33335) amide nitrogen results in the imidazolidinone product with retention of configuration at the original stereocenter, which becomes the C-4 position. bioorg.org

Reaction Pathways of Cyclization Processes

The formation of the 2-oxoimidazolidine ring, the core of this compound, can be achieved through several synthetic routes. These cyclization processes are critical in establishing the foundational structure of the molecule. Two prominent methods include the modified Hofmann rearrangement of protected asparagine and the cyclization of α,β-diaminopropionic acid derivatives with phosgene (B1210022) or its equivalents.

One effective pathway involves a modification of the Hofmann rearrangement. rsc.orgnih.govresearchgate.net This method utilizes N-protected asparagine esters as starting materials. The reaction proceeds by treating the protected asparagine with a reagent like phenyliodoso acetate (B1210297) in the presence of a base in methanol. nih.gov This transforms the primary amide of the asparagine side chain into an isocyanate intermediate, which is not isolated. This intermediate then undergoes a spontaneous intramolecular cyclization, where the amino group attacks the isocyanate, forming the five-membered cyclic urea, resulting in the imidazolidin-2-one-4-carboxylate structure. researchgate.netnih.gov This methodology is noted for its mild conditions and efficiency with a variety of protecting groups. rsc.orgnih.govresearchgate.net

Another significant pathway involves the direct cyclization of a diamine precursor. mdpi.com Specifically, (S)-2-amino-3-(methylamino)propionic acid can be reacted with phosgene (COCl₂) in an aqueous basic medium, such as sodium bicarbonate. mdpi.compreprints.org In this reaction, the two amino groups of the precursor react with the phosgene, which acts as a carbonyl group donor. This process forms the cyclic urea structure of the 2-oxoimidazolidine ring in a single step. mdpi.com

| Reaction Pathway | Starting Material | Key Reagents | General Product |

|---|---|---|---|

| Modified Hofmann Rearrangement | N-Protected Asparagine Ester | Hypervalent iodine reagent (e.g., PhI(OAc)₂) or NBS/AgOAc, Base | Protected 2-Oxoimidazolidine-4-carboxylate |

| Direct Cyclization | α,β-Diaminopropionic Acid Derivative | Phosgene (COCl₂) or equivalent, Base (e.g., NaHCO₃) | 2-Oxoimidazolidine-4-carboxylate |

Stereochemical Mechanisms in Derivatization

The derivatization of this compound, particularly at the N-3 position of the ring, is crucial for modifying its properties, especially for applications in medicinal chemistry where specific stereoisomers are required for biological activity. google.com The stereochemical outcome of these reactions is highly dependent on the reagents and conditions employed.

A key transformation is the N-acylation of the imidazolidinone ring. For instance, esters of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid can be acylated at the N-3 position. google.com This reaction is typically performed in the presence of a strong base, such as potassium t-butoxide, at low temperatures to deprotonate the N-3 nitrogen, forming a nucleophilic anion. This anion then reacts with an acylating agent. google.com

The stereochemical integrity of the molecule during this process is of paramount importance. Research has shown that the choice of the acylating agent's leaving group significantly influences whether the original stereochemistry is retained or if racemization occurs. For example, when acylating with 2-bromopropionyl derivatives, racemization at the newly introduced chiral center can be a significant issue. However, by using a reactive derivative of (2R)-lactic acid with a sulfonyloxy leaving group (e.g., p-toluenesulfonyloxy), the condensation reaction proceeds stereoselectively. google.com This approach prevents racemization and allows for the preparation of optically pure 2-oxoimidazolidine derivatives with a specific (S,S,S) configuration, which has been identified as critical for potent biological activity in certain contexts. google.com The mechanism involves a nucleophilic acyl substitution where the sulfonate is a good leaving group, facilitating a clean reaction that maintains the stereochemical configuration of both the imidazolidinone core and the incoming acyl group. google.com

| Substrate | Acylating Agent | Conditions | Stereochemical Outcome |

|---|---|---|---|

| (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester | (2R)-2-(p-toluenesulfonyloxy)propionyl chloride | Potassium t-butoxide, THF, -50°C | High stereoselectivity, formation of the (S,R) intermediate leading to the final (S,S,S) product after further steps. google.com |

| (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid benzyl (B1604629) ester | (2R)-2-(methanesulfonyloxy)propionyl derivative | Base (e.g., Potassium t-butoxide) | Retention of configuration, minimal racemization. google.com |

Stereochemical Aspects and Chiral Applications

Enantiomeric Forms and Chiral Purity

Methyl 2-oxoimidazolidine-4-carboxylate and its parent acid exist as a pair of enantiomers, the (R) and (S) forms, due to the chiral carbon at the 4-position of the imidazolidinone ring. mdpi.combldpharm.combldpharm.com The availability of enantiomerically pure forms of this compound and its derivatives is crucial for its application in asymmetric synthesis. For instance, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has been synthesized and thoroughly characterized using various analytical techniques, including single-crystal X-ray diffraction, confirming its absolute configuration and high chiral purity. mdpi.com This compound serves as a precursor to ester derivatives, such as tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, which are employed as chiral auxiliaries. acs.org The synthesis of these optically active derivatives often starts from chiral precursors to ensure high enantiomeric excess, which is fundamental for achieving high stereoselectivity in subsequent reactions. google.com

Diastereoselective Reactivity and Control

The core principle behind using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary is its ability to induce diastereoselectivity. When a racemic or diastereomeric mixture of a reactant is attached to the chiral auxiliary, the auxiliary creates a chiral environment that differentiates the two enantiomers or diastereomers.

A key example is the acylation of a (4S)-configured 1-methyl-2-oxoimidazolidine-4-carboxylate ester with a racemic α-bromoacyl chloride. acs.orggoogle.com This reaction produces a mixture of two diastereomers: for example, tert-butyl (4S)-3-[(2R)-2-bromoacyl]-1-methyl-2-oxoimidazolidine-4-carboxylate and tert-butyl (4S)-3-[(2S)-2-bromoacyl]-1-methyl-2-oxoimidazolidine-4-carboxylate. Although the initial acylation may not be highly diastereoselective, the two resulting diastereomers exhibit different reactivities in subsequent transformations. This difference in reactivity is the basis for kinetic resolution, particularly dynamic kinetic resolution, where one diastereomer reacts significantly faster than the other, allowing for the isolation of a single, highly enriched stereoisomer. acs.org

Application as a Chiral Auxiliary in Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. A more powerful strategy is dynamic kinetic resolution (DKR), which combines this kinetic resolution with in-situ racemization of the slower-reacting enantiomer. princeton.edumdpi.com This allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. princeton.edu The 2-oxoimidazolidine-4-carboxylate framework has proven to be a novel and effective chiral auxiliary for DKR processes. acs.orgacs.org

Derivatives of 2-oxoimidazolidine-4-carboxylate have been successfully utilized as chiral auxiliaries in stereospecific amination reactions through a dynamic kinetic resolution process. acs.org In this application, a racemic substrate attached to the chiral auxiliary undergoes amination. The auxiliary directs the approach of the amine nucleophile, causing one diastereomeric intermediate to react much more quickly than the other. Coupled with the rapid equilibration of the diastereomeric starting materials, the reaction funnels the entire mixture toward a single stereoisomeric product, achieving high stereospecificity. acs.org

A notable application of this chiral auxiliary is in the stereoselective alkylation of α-bromo amides. acs.org In a key study, a diastereomeric mixture of tert-butyl (4S)-3-[(2RS)-2-bromoacyl]-1-methyl-2-oxoimidazolidine-4-carboxylates was reacted with a malonic ester enolate. acs.org The reaction proceeded with high diastereoselectivity, affording predominantly the (S,R)-configured alkylated product. acs.org The (4S) configuration of the auxiliary effectively controlled the stereochemistry at the newly formed stereocenter, leading to the preferential formation of the (2R) configuration in the propionyl chain. acs.org The resulting α-alkyl succinic acid derivatives are valuable building blocks for biologically active compounds. acs.org

| α-Bromo Acyl Group (R in -CO-CH(Br)-R) | Malonic Ester | Product Configuration | Yield (%) | Diastereomeric Ratio ((S,R):(S,S)) |

|---|---|---|---|---|

| Methyl | Dimethyl malonate | (S,R) | 85 | 95:5 |

| Ethyl | Diethyl malonate | (S,R) | 89 | 96:4 |

| n-Propyl | Diethyl malonate | (S,R) | 91 | 96:4 |

| Isopropyl | Diethyl malonate | (S,R) | 88 | >99:1 |

| Benzyl (B1604629) | Diethyl malonate | (S,R) | 92 | 97:3 |

The success of the aforementioned alkylation relies on an efficient dynamic kinetic resolution strategy. acs.org The key to this process is the epimerization of the stereocenter at the α-position of the bromoacyl group attached to the chiral auxiliary. This center is prone to racemization under the basic reaction conditions used to generate the malonic ester enolate.

A diastereomeric mixture of (4S, 2'R)- and (4S, 2'S)-3-(α-bromoacyl)-1-methyl-2-oxoimidazolidine-4-carboxylate is subjected to the reaction conditions.

These two diastereomers are in rapid equilibrium through enolization and epimerization of the α-bromo stereocenter.

The malonic ester enolate reacts preferentially with one of the diastereomers (e.g., the (4S, 2'S) diastereomer) at a much faster rate (k_fast) than with the other (k_slow).

According to the Curtin-Hammett principle, as the faster-reacting diastereomer is consumed, the equilibrium between the diastereomers shifts to replenish it. princeton.edu

This continuous process channels both starting diastereomers into a single, highly diastereomerically enriched product. acs.orgprinceton.edu

For this DKR to be effective, the rate of racemization of the α-bromo stereocenter must be comparable to or faster than the rate of reaction of the faster-reacting diastereomer. princeton.edu The unique conformational properties of the 2-oxoimidazolidine-4-carboxylate auxiliary play a critical role in maximizing the difference in reaction rates between the two diastereomers, leading to the observed high stereoselectivity. acs.org

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the molecular structure of Methyl 2-oxoimidazolidine-4-carboxylate. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) collectively verify the connectivity and functional groups present in the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For the related compound, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, detailed NMR data has been reported in deuterated water (D₂O). mdpi.com

The ¹H NMR spectrum shows a singlet for the N-methyl group at 2.63 ppm. mdpi.com The protons on the imidazolidine (B613845) ring appear as distinct signals: a doublet of doublets at 3.50 ppm (H-5), an apparent triplet at 3.72 ppm (H-5), and another doublet of doublets at 4.27 ppm (H-4), indicating their unique chemical environments and coupling interactions. mdpi.com

The ¹³C NMR spectrum further supports the proposed structure with signals corresponding to each carbon atom. mdpi.com The N-methyl carbon resonates at 29.5 ppm, while the ring carbons C-5 and C-4 appear at 49.9 ppm and 51.2 ppm, respectively. mdpi.com The carbonyl carbon of the urea (B33335) moiety (C-2) is observed at 163.5 ppm, and the carboxylic acid carbon is found further downfield at 175.6 ppm. mdpi.com

Table 1: NMR Spectroscopic Data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid in D₂O mdpi.com

| Atom | ¹H Chemical Shift (δ) ppm (J Hz) | ¹³C Chemical Shift (δ) ppm |

|---|---|---|

| NMe | 2.63 (s, 3H) | 29.5 |

| H-4 | 4.27 (dd, J = 10.3, 5.2, 1H) | 51.2 |

| H-5 | 3.50 (dd, J = 9.7, 5.2, 1H) | 49.9 |

| H-5 | 3.72 (apparent t, J = 10.0, 1H) | |

| C-2 (C=O) | 163.5 |

This interactive table summarizes the key NMR shifts, providing a clear reference for the structural assignment.

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, recorded using Attenuated Total Reflectance (ATR), displays several key absorption bands. mdpi.com A broad band at 3317 cm⁻¹ corresponds to the N-H stretching vibration of the urea group. mdpi.com Strong absorptions are observed at 1708 cm⁻¹ and 1626 cm⁻¹, which are characteristic of the carboxylic acid and urea carbonyl (C=O) stretching vibrations, respectively. mdpi.com Additional peaks at 1516, 1452, and 1242 cm⁻¹ represent other molecular vibrations, including N-H bending and C-N stretching. mdpi.com

Table 2: Key IR Absorption Bands for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid mdpi.com

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3317 | N-H Stretch |

| 1708 | C=O Stretch (Carboxylic Acid) |

| 1626 | C=O Stretch (Urea) |

| 1516 | N-H Bend |

| 1452 | C-H Bend |

This interactive table highlights the principal IR peaks and their corresponding functional group vibrations.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Using electrospray ionization in negative mode (ESI-), the deprotonated molecule of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, [M–H]⁻, was observed at a mass-to-charge ratio (m/z) of 143.0458. mdpi.com This experimental value is in excellent agreement with the calculated theoretical mass of 143.0462 for the formula C₅H₇N₂O₃⁻, confirming the molecular composition. mdpi.com

X-ray Crystallographic Studies

Single-crystal X-ray diffraction provides the most definitive evidence for molecular structure, offering precise details on bond lengths, bond angles, and stereochemistry in the solid state.

Table 3: Crystal Data and Structure Refinement for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.2275(4) |

| b (Å) | 8.3963(5) |

| c (Å) | 24.9490(14) |

| Z (molecules/unit cell) | 4 |

This interactive table summarizes the crystallographic parameters determined from the X-ray diffraction study.

The X-ray study provided significant insight into the conformational flexibility of the five-membered imidazolidinone ring. Both independent conformers in the crystal lattice adopt flattened half-chair conformations. mdpi.comresearchgate.net This puckering is necessary to accommodate the trigonal planar geometry around the urea carbonyl carbon atom. researchgate.netresearchgate.net

The primary distinction between the two conformers lies in the orientation of the carboxylic acid substituent at the C-4 position. researchgate.netresearchgate.net In one conformer, this group occupies a pseudo-equatorial position relative to the ring, while in the other, it is in a pseudo-axial position. mdpi.comresearchgate.net This conformational difference is quantitatively described by the C(urea)–N–C–C(carboxyl) torsion angles, which were observed to be 145.9° for the pseudo-equatorial conformer and 109.0° for the pseudo-axial conformer. mdpi.comresearchgate.net These two distinct conformers alternate positions within helical assemblies supported by extensive hydrogen bonding in the crystal structure. mdpi.com

Investigation of Crystal Packing and Hydrogen Bonding Networks

The crystal structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is characterized by a highly ordered arrangement where molecules are linked through an extensive network of hydrogen bonds. mdpi.comresearchgate.net The crystal packing reveals the presence of two distinct conformers of the molecule within the asymmetric unit. mdpi.comresearchgate.net These conformers adopt flattened half-chair conformations. researchgate.net

A notable feature of the crystal packing is the formation of helical assemblies. mdpi.comresearchgate.net Within these helices, the two different conformers are arranged in alternating positions. mdpi.comresearchgate.net Each turn of the helix is comprised of four molecules of the compound. mdpi.comresearchgate.net This helical arrangement is sustained by a robust network of hydrogen bonds.

Each molecule is involved in a total of three hydrogen bonds, connecting it to two neighboring molecules within the helical chain. mdpi.comresearchgate.net The hydrogen bonding pattern shows a clear preference for the carboxylic acid group to function as a hydrogen bond donor, while the urea moiety acts as a hydrogen bond acceptor. mdpi.comresearchgate.net Specifically, the carboxylic acid O–H group of each molecule forms a hydrogen bond with the urea carbonyl oxygen (C=O) of a neighboring molecule. mdpi.com Additionally, the urea N-H group of one conformer forms a hydrogen bond with the carboxylic acid carbonyl oxygen (C=O) of the other conformer. mdpi.com

Detailed analysis of the hydrogen bond geometries reveals the following interactions:

An O–H···O hydrogen bond with a distance of 2.51 Å and an angle of 167.3°. mdpi.com

A second O–H···O hydrogen bond with a distance of 2.53 Å and an angle of 165.2°. mdpi.com

An N–H···O hydrogen bond with a distance of 2.88 Å and an angle of 151.6°. mdpi.com

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) |

|---|---|---|

| O–H···O | 2.51 | 167.3 |

| O–H···O | 2.53 | 165.2 |

| N–H···O | 2.88 | 151.6 |

Chirality in the Crystalline State and Space Group Analysis

The chirality of this compound is a defining feature of its crystalline state. The single-crystal X-ray diffraction study was performed on the enantiomerically pure (S)-form of the compound. mdpi.com The analysis confirmed that all molecules within the crystal lattice possess the same (S)-configuration, leading to a chiral crystal structure. mdpi.com

The compound crystallizes in the orthorhombic system, and the space group was determined to be P2₁2₁2₁. mdpi.comresearchgate.net This space group is non-centrosymmetric and chiral, which is consistent with the presence of a single enantiomer in the crystal. The absence of inversion centers or mirror planes in this space group allows for the preservation of the molecular chirality in the macroscopic crystal structure.

The unit cell parameters for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid have been determined as follows:

a = 6.2275(4) Å

b = 8.3963(5) Å

c = 24.9490(14) Å

The presence of two crystallographically independent conformers within the unit cell further highlights the structural complexity. researchgate.net These conformers exhibit differences in their torsion angles, specifically the C(urea)–N–C–C(carboxyl) torsion angles, which are 145.9° and 109.0° for the two distinct forms. mdpi.com

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

|---|---|---|---|---|

| Orthorhombic | P2₁2₁2₁ | 6.2275(4) | 8.3963(5) | 24.9490(14) |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are essential tools for understanding the intrinsic electronic properties and reactivity of a molecule. For Methyl 2-oxoimidazolidine-4-carboxylate, while detailed computational studies are not extensively available in peer-reviewed literature, this section outlines the principles of standard analytical methods that are applied to molecules of this class.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules in their ground state. A typical DFT analysis of this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, properties such as bond lengths, bond angles, and dihedral angles are determined, providing a theoretical counterpart to experimental data from techniques like X-ray crystallography. As of now, specific DFT-calculated ground state property data tables for this molecule are not published in the available scientific literature.

Calculation of Molecular Orbitals (EHOMO, ELUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The difference between these two energies is the HOMO-LUMO energy gap (ΔE), a crucial indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. A comprehensive computational study would provide specific energy values for EHOMO, ELUMO, and the resulting energy gap, but such data for this compound is not currently available in published research.

Analysis of Global Reactivity Descriptors

Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors, derived from conceptual DFT, include:

Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity (ω): A measure of a molecule's ability to act as an electron acceptor.

Nucleophilicity (ε): A measure of a molecule's ability to act as an electron donor.

These parameters provide a quantitative framework for predicting how a molecule will behave in chemical reactions. Specific calculated values for these descriptors for this compound have not been reported in the accessible literature.

Electrostatic Potential (ESP) Mapping and Electron Localization Function (ELF) Assessment

The Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, with colors indicating different charge regions (typically red for electron-rich, negative potential areas and blue for electron-poor, positive potential areas). This allows for the identification of sites prone to electrophilic and nucleophilic attack.

The Electron Localization Function (ELF) provides insight into the nature of chemical bonding by mapping the likelihood of finding an electron pair. It helps to distinguish between covalent bonds, lone pairs, and core electrons. While these analyses are standard in computational chemistry, specific ESP and ELF assessments for this compound are not available in current publications.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are used to study the physical movements and conformational flexibility of molecules over time.

Conformational Analysis through Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. While a dedicated computational conformational analysis of this compound has not been published, experimental data from single-crystal X-ray diffraction provides a critical foundation for such a study. mdpi.com

X-ray analysis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has revealed the presence of two distinct conformers within the crystal lattice. mdpi.com Both conformers adopt a flattened half-chair conformation for the five-membered imidazolidinone ring. The primary difference between them lies in the orientation of the carboxylic acid substituent at the C4 position. mdpi.com

Conformer 1: The carboxylic acid group is in a pseudo-equatorial position relative to the ring.

Conformer 2: The carboxylic acid group is in a pseudo-axial position. mdpi.com

These experimental findings are illustrated by the different Curea–N–C–Ccarboxyl torsion angles observed in the crystal structure: 145.9° for one conformer and 109.0° for the other. mdpi.com

Computational methods would be the ideal approach to further investigate these conformers. By performing a potential energy surface (PES) scan, researchers could model the rotation around the C4-C(carboxyl) bond to identify all stable conformers, calculate their relative energies to determine which is more stable in the gas phase or in solution, and map the energy barriers for interconversion between them. Molecular dynamics simulations could then be used to study the dynamic behavior of these conformers over time at different temperatures.

Below is a table summarizing the experimentally observed conformational data which would serve as a basis for computational modeling.

| Parameter | Conformer 1 | Conformer 2 |

| Carboxylic Acid Position | Pseudo-equatorial | Pseudo-axial |

| Curea–N–C–Ccarboxyl Torsion Angle | 145.9° | 109.0° |

| Data derived from X-ray crystallography studies. mdpi.com |

Understanding Intermolecular Interactions and Self-Assembly

Computational and theoretical studies, often anchored by experimental data from X-ray crystallography, are pivotal in understanding the non-covalent forces that govern the supramolecular chemistry of 2-oxoimidazolidine derivatives. While specific theoretical studies on this compound are not extensively detailed in the literature, analysis of its parent carboxylic acid, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, provides a robust framework for understanding its potential for intermolecular interactions and self-assembly. mdpi.comresearchgate.net

The molecular structure of this compound class possesses key functional groups capable of forming strong and directional hydrogen bonds: the urea (B33335) N-H group and the carboxylic acid O-H group act as hydrogen bond donors, while the urea and carboxylic C=O groups serve as acceptors. mdpi.comresearchgate.net The interplay of these interactions dictates the packing of molecules in the solid state and their aggregation behavior in solution.

The study identified that each molecule is linked to two neighbors within a helical chain by a total of three hydrogen bonds. mdpi.comresearchgate.net A notable preference was observed where the carboxylic acid group primarily functions as a hydrogen bond donor to the urea carbonyl group of an adjacent molecule. mdpi.comresearchgate.net This primary interaction is supported by additional hydrogen bonds involving the urea N-H group and the carboxylic carbonyl, creating a stable, cooperative network. mdpi.comresearchgate.net The helical assembly is comprised of four molecules per turn, with two distinct conformers of the molecule alternating along the helix. mdpi.comresearchgate.net

These experimentally observed interactions serve as a benchmark for theoretical investigations. Computational chemistry allows for the exploration of these interactions in detail, including the quantification of electrostatic and dispersion contributions to the self-assembly process. Such studies are crucial for the rational design of new materials where predictable, ordered structures are desired. amanote.comnih.gov The cyclic urea core is a recognized building block in materials science, capable of forming various ordered phases. rsc.org

Below is a summary of the key hydrogen bond interactions observed in the crystal structure of the parent carboxylic acid, which informs the theoretical understanding of the methyl ester's potential interactions.

Theoretical Elucidation of Reaction Mechanisms and Catalytic Pathways

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex mechanisms of chemical reactions and the role of catalysts. researchgate.net For imidazolidinone and related hydantoin (B18101) derivatives, computational studies have provided deep insights into their synthesis and reactivity, which can be extrapolated to understand the pathways involving this compound. researchgate.net

A primary area of investigation is the synthesis of the imidazolidinone ring itself. For instance, DFT studies on the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) from urea have detailed the nucleophilic cyclization reaction, identifying key intermediates and transition states. researchgate.net These calculations can determine the activation barriers for different potential pathways, explaining why certain products are favored under specific conditions. researchgate.net Such computational understanding is extensible and can guide the development of more efficient synthetic routes to various imidazolidinone derivatives. researchgate.net

In the context of catalysis, theoretical models can illuminate how a catalyst interacts with reactants to lower the activation energy of a reaction. While specific studies detailing catalytic pathways for this compound are not prominent, research on related heterocyclic systems demonstrates the utility of this approach. Computational analyses of palladium-catalyzed reactions, for example, can map out the entire catalytic cycle, including ligand dissociation, oxidative addition, and reductive elimination steps, providing a net energy profile for the proposed pathway. mdpi.com

Furthermore, DFT calculations are employed to understand the regioselectivity of reactions involving imidazolidinone derivatives. researchgate.net By modeling the energies of different possible intermediates and products, researchers can predict and explain the observed chemical outcomes. researchgate.net These theoretical investigations often explore the influence of solvents and substituents on the reaction mechanism, providing a comprehensive picture that is difficult to obtain through experimental means alone. researchgate.netnih.gov

The table below summarizes common applications of theoretical methods in elucidating reaction mechanisms for this class of compounds.

Applications in Advanced Organic Synthesis and Materials Research

Role as a Chiral Building Block in Complex Molecule Synthesis

The rigid, chiral scaffold of methyl 2-oxoimidazolidine-4-carboxylate makes it an invaluable asset in asymmetric synthesis, where precise control of stereochemistry is paramount.

Precursor in Stereoselective Synthesis of Imidapril Derivatives

This compound is a key intermediate in the synthesis of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. mdpi.comresearchgate.net The synthesis leverages the stereocenter of the imidazolidinone ring to establish the desired stereochemistry in the final drug molecule.

A common synthetic route begins with N-benzyloxycarbonyl-L-asparagine, which undergoes a series of transformations including cyclization, esterification, and methylation to yield the key intermediate, (4S)-1-methyl-2-oxo-imidazoline-4-carboxylic acid tert-butyl ester. researchgate.net This intermediate is then acylated with N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine. The final step involves the removal of the tert-butyl protecting group, typically with hydrochloric acid, to afford Imidapril hydrochloride. researchgate.net The entire process highlights the role of the 2-oxoimidazolidine-4-carboxylate core in building the complex, multi-stereocenter structure of the final active pharmaceutical ingredient.

General Intermediate for Diverse Chemical Scaffolds

Beyond its role in synthesizing Imidapril, the 2-oxoimidazolidine-4-carboxylic acid framework is a versatile intermediate for creating a variety of other complex molecules. Its structure is recognized as a valuable scaffold in medicinal chemistry. nih.govnih.govrsc.org For instance, researchers have developed potent and selective matrix metalloproteinase-13 (MMP-13) inhibitors by modifying the core 2-oxo-imidazolidine-4-carboxylic acid structure. nih.gov In one study, a series of hydroxyamide derivatives were synthesized where the imidazolidinone scaffold served as the central unit, leading to compounds with high inhibitory activity against MMP-13, an enzyme implicated in osteoarthritis. nih.gov

Ligand Design in Asymmetric Catalysis

The utility of this compound extends significantly into the field of asymmetric catalysis, where it is employed as a chiral ligand for transition metals, most notably rhodium.

Development of Chiral Dirhodium(II) Carboxamidate Catalysts

Chiral dirhodium(II) carboxamidates are powerful catalysts for a wide array of chemical transformations. researchgate.netacs.org Ligands derived from this compound have been instrumental in the development of these catalysts. acs.orgnih.gov The synthesis of these catalysts involves a ligand exchange reaction, where the acetate (B1210297) groups of dirhodium(II) acetate are replaced by four chiral carboxamidate ligands derived from the parent imidazolidinone. acs.orgscispace.com

The resulting complexes possess a "paddlewheel" structure, with the two rhodium atoms bridged by the four chiral ligands. researchgate.netnih.gov This arrangement creates a well-defined chiral environment around the catalytic active sites, enabling high levels of stereocontrol in reactions involving metal carbenes. researchgate.netsqu.edu.om The specific geometry of the ligands, particularly the placement of the ester group and other substituents, is crucial for inducing high enantioselectivity. scispace.com

Investigation of Catalyst-Controlled Multiple Asymmetric Induction ("Match/Mismatch" Effects)

The concept of multiple asymmetric induction, often described in terms of "match/mismatch" effects, has been systematically investigated using dirhodium(II) catalysts bearing ligands derived from this compound. acs.orgnih.gov This phenomenon occurs when a chiral catalyst is used to transform a chiral substrate or when multiple sources of chirality are present within the catalyst itself.

Researchers have prepared diastereomeric pairs of ligands by attaching other chiral fragments to the 1-N-acyl site of methyl 2-oxoimidazolidine-4(S)-carboxylate. acs.orgnih.gov By creating dirhodium(II) catalysts from these diastereomeric ligands, they could study how the combination of stereocenters influences the outcome of catalytic reactions. In these systems, one diastereomeric catalyst (the "matched" pair) often provides significantly higher enantioselectivity than the other (the "mismatched" pair). acs.orgnih.gov For C-H insertion and cyclopropanation reactions, the "matched" catalysts generally led to modest increases in enantioselectivity, while the "mismatched" catalysts resulted in a significant drop in selectivity. acs.orgnih.gov This systematic study provides valuable insights into the principles of catalyst design and the transfer of chiral information.

Applications in Stereoselective Metal Carbene Transformations

Dirhodium(II) carboxamidate catalysts derived from this compound are highly effective in promoting a variety of stereoselective metal carbene transformations. researchgate.netacs.orgnih.govsqu.edu.om These reactions, which proceed through the formation of a transient rhodium-carbene intermediate, are fundamental in organic synthesis for constructing carbon-carbon bonds. squ.edu.omnih.gov

Key applications include:

C-H Insertion: These catalysts can direct the insertion of a carbene into a C-H bond with high levels of enantioselectivity, a powerful method for C-H functionalization. acs.orgnih.gov

Cyclopropanation: The reaction of a diazo compound with an alkene, catalyzed by these chiral rhodium complexes, yields cyclopropanes with excellent control over both relative and absolute stereochemistry. acs.orgnih.govnih.gov

Hetero-Diels-Alder Reactions: These catalysts also function as chiral Lewis acids to promote cycloaddition reactions. acs.orgnih.gov Interestingly, the selectivity patterns for "matched" and "mismatched" catalysts in hetero-Diels-Alder reactions can be inverse to those observed in metal carbene transformations. acs.orgnih.gov

The performance of these catalysts in different transformations is summarized in the table below, illustrating the impact of the "match/mismatch" effect.

| Reaction Type | Catalyst Type | Substrate | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Intramolecular C-H Insertion | "Matched" Rhodium(II) Catalyst | Diazoacetate Precursor | High | acs.org, nih.gov |

| Intramolecular C-H Insertion | "Mismatched" Rhodium(II) Catalyst | Diazoacetate Precursor | Low | acs.org, nih.gov |

| Cyclopropanation | "Matched" Rhodium(II) Catalyst | Styrene + Diazoacetate | Moderate to High | acs.org, nih.gov |

| Cyclopropanation | "Mismatched" Rhodium(II) Catalyst | Styrene + Diazoacetate | Low | acs.org, nih.gov |

| Hetero-Diels-Alder Reaction | "Matched" Rhodium(II) Catalyst | Diene + Aldehyde | Lower Selectivity | acs.org, nih.gov |

| Hetero-Diels-Alder Reaction | "Mismatched" Rhodium(II) Catalyst | Diene + Aldehyde | Higher Selectivity | acs.org, nih.gov |

Structure-Activity Relationship (SAR) Studies in Related Derivatives (Chemical Perspective)

The 2-oxoimidazolidine-4-carboxylate scaffold is a privileged structure in medicinal chemistry, and numerous structure-activity relationship (SAR) studies have been conducted on its derivatives to optimize their biological activity. These studies provide valuable insights into how modifications of the core structure influence interactions with biological targets.

Angiotensin-Converting Enzyme (ACE) Inhibitors: A notable example of SAR studies on this scaffold involves the development of potent ACE inhibitors. Research on a series of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives has elucidated key structural requirements for high inhibitory activity. The stereochemistry of the molecule is crucial, with the (S,S,S) configuration being essential for potent ACE inhibition. The nature of the alkyl group at the N1 position and the acyl group at the N3 position significantly impacts the inhibitory potency.

| Compound | N1-Substituent | N3-Acyl Group | ACE IC50 (M) |

| Derivative A | Methyl | N-(1(S)-carboxy-3-phenylpropyl)-L-alanyl | 1.5 x 10-9 |

| Derivative B | Ethyl | N-(1(S)-carboxy-3-phenylpropyl)-L-alanyl | 1.1 x 10-8 |

| Derivative C | Methyl | N-(1(S)-carboxy-3-cyclohexylpropyl)-L-alanyl | 2.5 x 10-9 |

Interactive Data Table: SAR of 2-Oxoimidazolidine-4-carboxylic Acid Derivatives as ACE Inhibitors

Matrix Metalloproteinase (MMP) Inhibitors: Derivatives of 2-oxoimidazolidine-4-carboxylic acid have also been explored as inhibitors of matrix metalloproteinases, a family of enzymes involved in tissue remodeling and diseases such as cancer and arthritis. In a series of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides, the substituent at the N3 position, which interacts with the S1' pocket of the enzyme, was found to be a critical determinant of inhibitory activity and selectivity.

| Compound | N3-Substituent | MMP-13 IC50 (nM) |

| Analog 1 | 4-(4-Fluorophenoxy)phenyl | 3 |

| Analog 2 | 4-(Naphth-2-yloxy)phenyl | 4 |

| Analog 3 | 4-Phenoxyphenyl | 10 |

Interactive Data Table: SAR of 2-Oxoimidazolidine-4-carboxylic Acid Hydroxyamides as MMP-13 Inhibitors nih.gov

Toxicological Efficacy: The toxicological profiles of oxoimidazolidine derivatives have also been investigated, revealing structure-activity relationships in their effects on various organisms. For instance, in a study on the cowpea aphid, the nature of the substituents on the imidazolidinone ring significantly influenced the compound's toxicity. These studies are crucial for the development of new agrochemicals with improved efficacy and safety profiles.

The collective findings from these SAR studies underscore the versatility of the 2-oxoimidazolidine-4-carboxylate scaffold. By systematically modifying the substituents at various positions of the imidazolidinone ring, researchers can fine-tune the electronic and steric properties of the molecule to achieve desired biological activities and chemical reactivity. This adaptability makes it a valuable platform for the continued development of new catalysts, materials, and therapeutic agents.

Q & A

Q. What are the common synthetic methodologies for preparing Methyl 2-oxoimidazolidine-4-carboxylate?

this compound can be synthesized via dynamic kinetic resolution (DKR) techniques, where it acts as a chiral auxiliary. For example, reactions involving mercaptoacetic acid in DMF with catalytic ZnCl₂ have been employed to form thiazolidinone derivatives, a class of compounds structurally related to imidazolidines . Additionally, Gabriel synthesis routes using α-amino acid precursors and cyclization agents are foundational methods for constructing the imidazolidine core .

Q. How is the stereochemical configuration of this compound derivatives validated?

X-ray crystallography using programs like SHELXL is the gold standard for determining stereochemistry. For instance, crystallographic data for analogous compounds (e.g., (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid) have been deposited in the Cambridge Crystallographic Data Centre (CCDC), enabling precise structural validation . Complementary techniques such as NMR (e.g., NOESY for spatial proton correlations) and circular dichroism (CD) spectroscopy are also used to confirm enantiomeric purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm functional groups and ring substitution patterns.

- FT-IR : For identifying carbonyl (C=O) and NH stretching vibrations.

- Mass spectrometry (ESI/HRMS) : To verify molecular weight and fragmentation patterns .

- X-ray diffraction : For absolute configuration and bond-length analysis .

Q. How is the purity of this compound assessed in synthetic workflows?

Purity is typically evaluated using reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Chiral columns (e.g., Chiralpak® AD-H) are employed to resolve enantiomers. Quantitative analysis via integration of NMR signals or combustion elemental analysis further ensures ≥95% purity .

Advanced Research Questions

Q. How is this compound utilized in enantioselective catalysis?

The compound serves as a chiral auxiliary in Rh-catalyzed C–H insertion reactions. For example, Rh₂(4R-MPPIM)₄ catalysts—where MPPIM derivatives incorporate the imidazolidine scaffold—enable regio- and stereoselective synthesis of lactones and heterocycles. This methodology is critical for generating homochiral intermediates in natural product synthesis .

Q. What computational approaches are used to analyze the puckering dynamics of the imidazolidine ring?

Cremer-Pople puckering coordinates are applied to quantify out-of-plane distortions. By calculating the amplitude (q) and phase angle (φ) parameters from crystallographic data, researchers can model pseudorotation pathways and correlate ring conformation with reactivity . Software like ORTEP-3 aids in visualizing these distortions .

Q. How does dynamic kinetic resolution (DKR) enhance the synthesis of α-amino acids using this compound?

In DKR, the imidazolidine acts as a transient chiral template. Racemic substrates undergo simultaneous enzyme-catalyzed resolution (e.g., lipases for ester hydrolysis) and metal-catalyzed racemization (e.g., Pd or Ru complexes). This dual mechanism achieves near-quantitative yields of enantiopure α-amino acids, avoiding traditional resolution inefficiencies .

Q. What strategies address contradictions in reported synthetic yields for imidazolidine derivatives?

Discrepancies often arise from solvent polarity, catalyst loading, or reaction time. Systematic optimization using design-of-experiments (DoE) frameworks (e.g., Taguchi methods) identifies critical variables. Cross-validation with kinetic studies (e.g., Eyring plots for activation parameters) resolves mechanistic ambiguities .

Q. How is this compound integrated into chemo-enzymatic cascades?

The compound facilitates one-pot cascades combining enzymatic transamination and chemical cyclization. For example, aminotransferases generate α-keto acid intermediates, which spontaneously cyclize with urea derivatives to form imidazolidines. This approach minimizes isolation steps and improves atom economy .

Q. What role does the compound play in experimental phasing of macromolecular crystallography?

While not directly used in phasing, its structural analogs (e.g., thiazolidine derivatives) serve as heavy-atom derivatives for single-wavelength anomalous dispersion (SAD). Programs like SHELXC/D/E automate phase determination, enabling high-throughput structural biology pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.